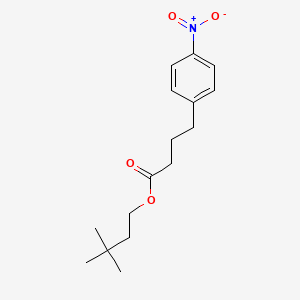
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester is an organic compound with the molecular formula C16H23NO4. This compound is known for its unique chemical structure, which includes a benzenebutanoic acid core with a nitro group at the 4-position and a 3,3-dimethylbutyl ester group. It is used in various scientific research applications due to its distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester typically involves esterification reactions. One common method is the reaction of benzenebutanoic acid with 3,3-dimethylbutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Reduction: The major product is the corresponding amino compound.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzenebutanoic acid derivatives.
Scientific Research Applications
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active benzenebutanoic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenebutanoic acid, 4-nitro-, methyl ester
- Benzenebutanoic acid, 4-nitro-, ethyl ester
Uniqueness
Benzenebutanoic acid, 4-nitro-, 3,3-dimethylbutyl ester is unique due to its 3,3-dimethylbutyl ester group, which imparts distinct steric and electronic properties compared to other esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
766546-34-3 |
|---|---|
Molecular Formula |
C16H23NO4 |
Molecular Weight |
293.36 g/mol |
IUPAC Name |
3,3-dimethylbutyl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)11-12-21-15(18)6-4-5-13-7-9-14(10-8-13)17(19)20/h7-10H,4-6,11-12H2,1-3H3 |
InChI Key |
OGXPZWBBWKEKJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)
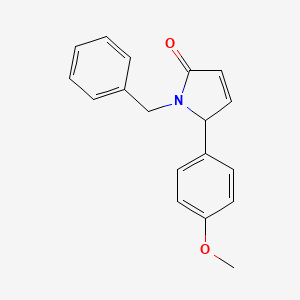
![2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one](/img/structure/B14208466.png)
![{4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid](/img/structure/B14208474.png)
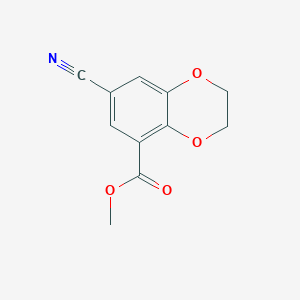
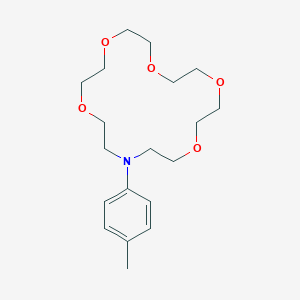
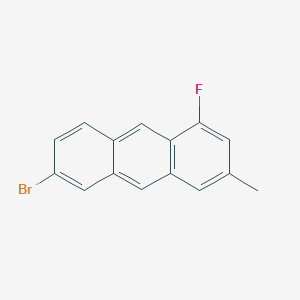
![5-Ethyl-3-methyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14208507.png)
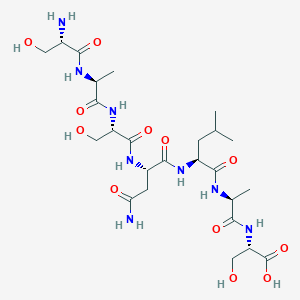
![6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14208517.png)
![Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate](/img/structure/B14208520.png)


